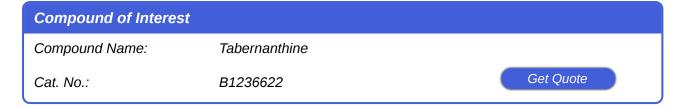


Application Notes and Protocols for the Spectral Analysis of Synthetic Tabernanthine

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the ¹H-NMR and ¹³C-NMR spectral analysis of synthetically derived **tabernanthine**, a key iboga alkaloid with significant interest in medicinal chemistry and drug development. This document outlines the expected spectral data, experimental protocols for NMR analysis, and visual representations of experimental workflows and spectral correlations.

Introduction

Tabernanthine is a psychoactive indole alkaloid isolated from the root bark of the African shrub Tabernanthe iboga. Its potential therapeutic applications have spurred interest in its total synthesis to provide a reliable and scalable source for research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of synthetic **tabernanthine**. This document provides the key ¹H and ¹³C-NMR spectral data for synthetic **tabernanthine**, enabling researchers to verify their synthesized compounds.

¹H and ¹³C-NMR Spectral Data

The following tables summarize the ¹H and ¹³C-NMR spectral data for synthetic **tabernanthine**, recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H-NMR Spectral Data for Synthetic **Tabernanthine** (400 MHz, CDCl₃)



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.95	S	-	1H	N-H
7.20	d	8.4	1H	Ar-H
6.82	d	2.2	1H	Ar-H
6.75	dd	8.4, 2.4	1H	Ar-H
3.84	S	-	3H	OCH ₃
3.20 - 3.10	m	-	2H	_
3.05 - 2.95	m	-	2H	
2.85 - 2.75	m	-	1H	
2.20 - 2.10	m	-	1H	_
1.95 - 1.85	m	-	1H	_
1.80 - 1.70	m	-	1H	_
1.65 - 1.55	m	-	1H	_
1.50 - 1.40	m	-	1H	_
1.35 - 1.25	m	-	1H	
0.95	t	7.4	3H	СНз

Table 2: ¹³C-NMR Spectral Data for Synthetic **Tabernanthine** (101 MHz, CDCl₃)



Chemical Shift (δ) ppm	Assignment
153.8	Ar-C
137.5	Ar-C
132.1	Ar-C
122.8	Ar-C
112.5	Ar-C
100.2	Ar-C
99.8	Ar-C
55.9	OCH ₃
54.1	
53.0	_
40.8	_
35.7	
32.1	_
31.0	
27.9	_
26.8	_
22.5	_
12.1	CH₃

Note: Specific assignments for all aliphatic protons and carbons require further 2D NMR analysis.

Experimental Protocols Synthesis of Tabernanthine (Brief Overview)



The first total synthesis of **tabernanthine** was recently achieved by Hughes and Townsend.[1] The synthesis involves an eight-step sequence, featuring a key thermal coupling of an indole and an aziridine to furnish the requisite tryptamine starting material. A subsequent Friedel-Crafts type alkylation forms the indole-isoquinuclidine C-C bond, and a regio- and diastereoselective hydroboration-oxidation enables the final C-N bond formation to complete the isoquinuclidine ring system.[1]

NMR Sample Preparation and Analysis

- Sample Preparation:
 - Weigh approximately 5-10 mg of the synthetic tabernanthine sample.
 - Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing
 0.03% v/v tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a 5 mm NMR tube.
- ¹H-NMR Spectroscopy:
 - Acquire the ¹H-NMR spectrum on a 400 MHz (or higher) NMR spectrometer.
 - Typical acquisition parameters:
 - Pulse sequence: zg30
 - Number of scans: 16-64 (depending on sample concentration)
 - Relaxation delay (d1): 1.0 s
 - Acquisition time (aq): ~4 s
 - Spectral width (sw): ~20 ppm
 - Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.
 - Phase and baseline correct the spectrum.



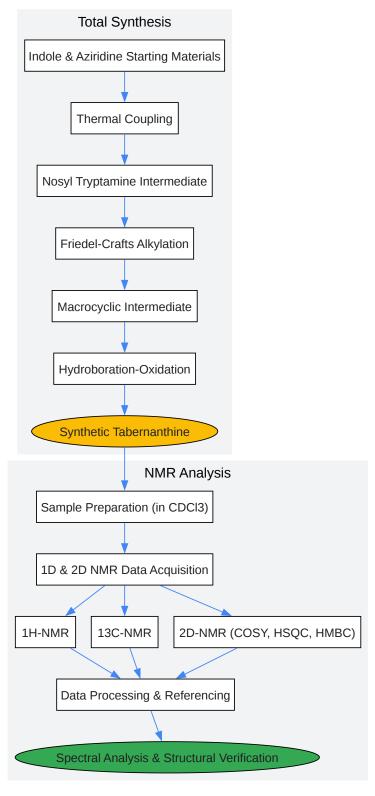
- Reference the spectrum to the TMS signal at 0.00 ppm.
- Integrate all signals.
- ¹³C-NMR Spectroscopy:
 - Acquire the ¹³C-NMR spectrum on the same spectrometer, operating at the corresponding frequency (e.g., 101 MHz for a 400 MHz instrument).
 - Typical acquisition parameters:
 - Pulse sequence: zgpg30 (proton-decoupled)
 - Number of scans: 1024 or more (due to the lower natural abundance of ¹³C)
 - Relaxation delay (d1): 2.0 s
 - Acquisition time (aq): ~1 s
 - Spectral width (sw): ~240 ppm
 - Process the data with an exponential window function (line broadening of 1.0 Hz) before Fourier transformation.
 - Phase and baseline correct the spectrum.
 - Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
- 2D-NMR Spectroscopy (for complete assignment):
 - To unambiguously assign all proton and carbon signals, it is recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
 - These experiments reveal proton-proton coupling networks and one-bond and multiplebond correlations between protons and carbons, respectively.

Visualizations



Experimental Workflow for Synthesis and Analysis

Experimental Workflow for Tabernanthine Synthesis and Analysis

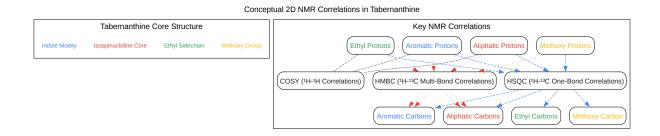


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Caption: Workflow from starting materials to the final spectral analysis of synthetic **tabernanthine**.

Key 2D NMR Correlations for Structural Elucidation



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Caption: Visualization of key 2D NMR correlations for the structural confirmation of **tabernanthine**.

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References

• 1. Total Synthesis of Tabernanthine and Ibogaline: Rapid Access to Nosyl Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]







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